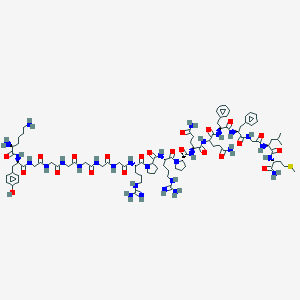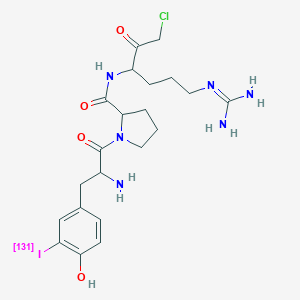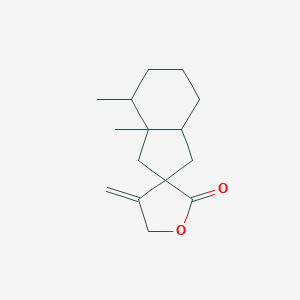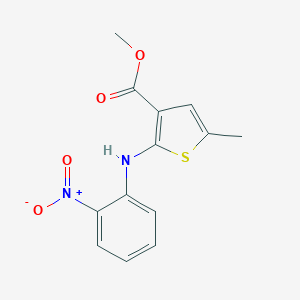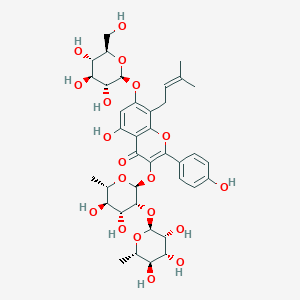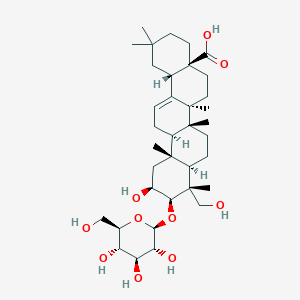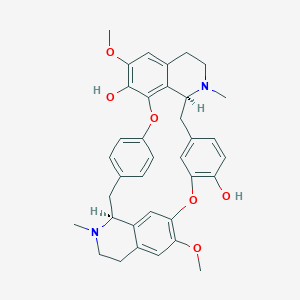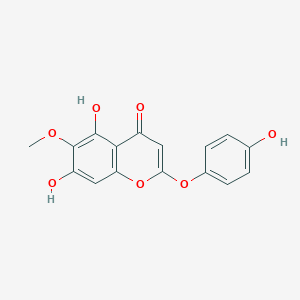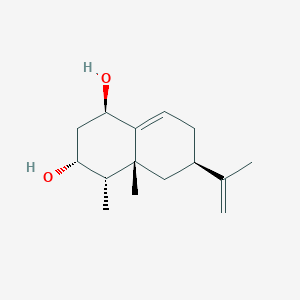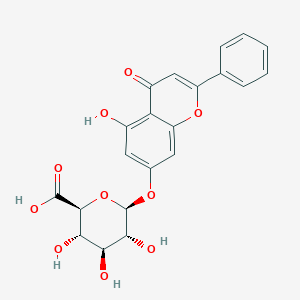
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, also known as 2,3-dihydroxy-1,4-naphthoquinone-2-carboxylic acid or naphthazarin, is a natural organic compound that belongs to the class of naphthoquinones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its ability to scavenge free radicals and prevent oxidative damage to cells. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
Effets Biochimiques Et Physiologiques
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been shown to have several biochemical and physiological effects on the body. It has been found to reduce inflammation, improve immune function, and regulate blood glucose levels. It also exhibits neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in lab experiments include its availability, low toxicity, and potential applications in various scientific fields. However, its limitations include its instability in certain conditions and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research and development of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. These include the investigation of its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to explore its mechanism of action and potential side effects to ensure its safety and efficacy for use in humans. Finally, the development of new synthesis methods and formulations may improve its stability and increase its potential applications.
Méthodes De Synthèse
The synthesis of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the reaction of 2-hydroxy-1,4-naphthoquinone with sodium borohydride in the presence of a reducing agent. Biosynthesis, on the other hand, involves the extraction of the compound from natural sources such as plants and microorganisms.
Applications De Recherche Scientifique
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to possess significant antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it has been used in the development of new drugs and therapeutic agents.
Propriétés
Numéro CAS |
134101-50-1 |
|---|---|
Nom du produit |
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h4-5,7,12-13H,1-3H2,(H,14,15) |
Clé InChI |
PZQJMIUHIOTTOK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C=C2CC1C(=O)O)O)O |
SMILES canonique |
C1CC2=CC(=C(C=C2CC1C(=O)O)O)O |
Synonymes |
2-Naphthalenecarboxylicacid,1,2,3,4-tetrahydro-6,7-dihydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



